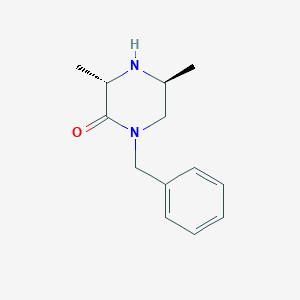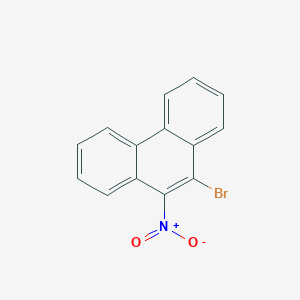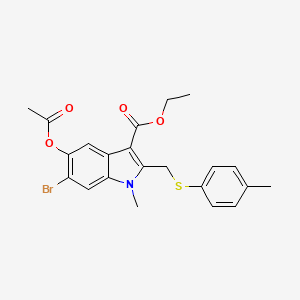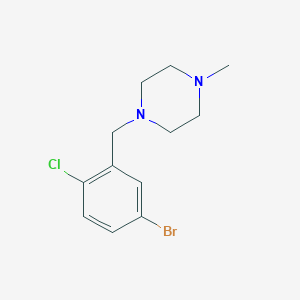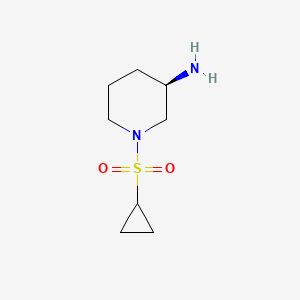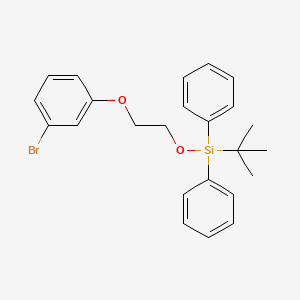
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is an organosilicon compound with the molecular formula C24H27BrO2Si. This compound is characterized by the presence of a bromophenoxy group, an ethoxy group, and a tert-butyl-diphenylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced silane derivatives.
科学研究应用
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets and pathways. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic substitution. The tert-butyl-diphenylsilane moiety provides steric hindrance and stability to the molecule, influencing its reactivity and interactions with other compounds.
相似化合物的比较
Similar Compounds
- (2-(3-Chlorophenoxy)ethoxy)(tert-butyl)diphenylsilane
- (2-(3-Fluorophenoxy)ethoxy)(tert-butyl)diphenylsilane
- (2-(3-Methylphenoxy)ethoxy)(tert-butyl)diphenylsilane
Uniqueness
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the tert-butyl-diphenylsilane moiety provides steric protection, enhancing the stability and selectivity of the compound in various reactions.
属性
CAS 编号 |
1704073-86-8 |
|---|---|
分子式 |
C24H27BrO2Si |
分子量 |
455.5 g/mol |
IUPAC 名称 |
[2-(3-bromophenoxy)ethoxy-diphenylmethyl]-trimethylsilane |
InChI |
InChI=1S/C24H27BrO2Si/c1-28(2,3)24(20-11-6-4-7-12-20,21-13-8-5-9-14-21)27-18-17-26-23-16-10-15-22(25)19-23/h4-16,19H,17-18H2,1-3H3 |
InChI 键 |
IRINSMAPHWQJJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC(=CC=C3)Br |
规范 SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC(=CC=C3)Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


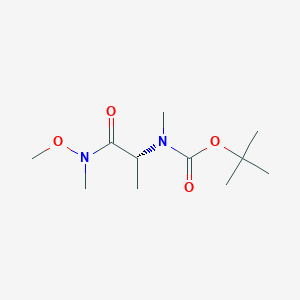

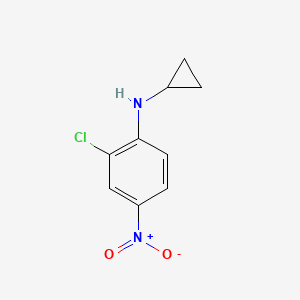

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
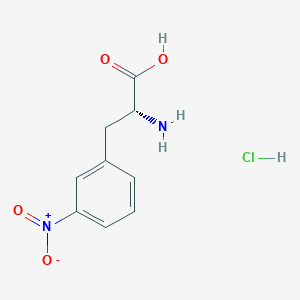
![4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3109110.png)
